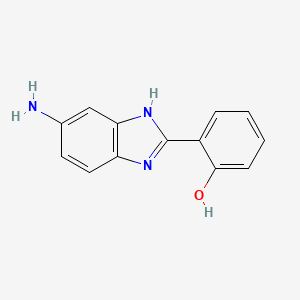

6-(5-Amino-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

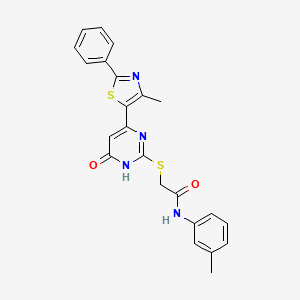

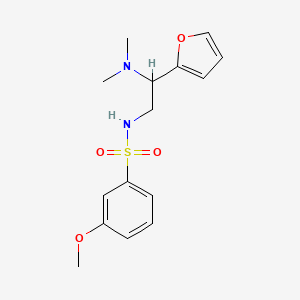

6-(5-Amino-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one, commonly referred to as 6-(5-Amino-1,3-DBZ)CHD, is an organic compound with a wide range of applications in the field of pharmaceuticals, biochemistry and chemical synthesis. It is a heterocyclic aromatic compound containing both nitrogen and oxygen atoms and is classified as a benzimidazole derivative. 6-(5-Amino-1,3-DBZ)CHD has been used in the development of novel drugs, as well as in the synthesis of other organic compounds.

Scientific Research Applications

Synthetic Procedures and Biological Interest

The compound 6-(5-Amino-1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one, by virtue of its structure, may be related to the broader class of benzazoles, particularly focusing on 2-guanidinobenzazoles (2GBZs). Benzazoles and derivatives are central to medicinal chemistry due to their diverse biological activities and clinical applications. Synthetic chemists have shown interest in developing new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds exhibit a range of pharmacological activities, including cytotoxicity and inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis. The review by Rosales-Hernández et al. (2022) highlights synthetic approaches to 2GBZs, offering insights into the modification and functionalization of these heterocycles with aromatic, carbohydrate, and amino-acid moieties, potentially implicating the broader relevance of the discussed compound in therapeutic agent development (Rosales-Hernández et al., 2022).

Catalytic Oxidation of Cyclohexene

Another aspect of scientific interest that might involve compounds related to this compound is in the field of catalytic oxidation. The oxidation of cyclohexene can produce a variety of industrially significant products through selective catalytic processes. Cao et al. (2018) review advances in the selective catalytic oxidation of cyclohexene, highlighting the synthetic value of controllable oxidation reactions. This review suggests the potential utility of the discussed compound in catalytic processes, providing a route to a broad array of chemical intermediates with applications in both academic and industrial settings (Cao et al., 2018).

Antimicrobial and Antiviral Agents

Heterocyclic compounds, including benzothiazoles and their derivatives, play a significant role in pharmaceutical chemistry due to their extensive therapeutic capabilities. These compounds have been identified as potential antimicrobial and antiviral agents, highlighting their importance in addressing global health concerns such as multidrug-resistant pathogens and emerging diseases. Elamin et al. (2020) provide a comprehensive overview of benzothiazole derivatives, emphasizing their antimicrobial and antiviral capacities. This review underscores the significance of exploring the antimicrobial and antiviral potentials of compounds structurally related to this compound (Elamin et al., 2020).

properties

IUPAC Name |

2-(6-amino-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17/h1-7,17H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGONGJBIVBVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2796177.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)

![5-Fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2796194.png)